3-(methylsulfanyl)-N-(3-phenoxybenzyl)aniline

Medicinal Chemistry Alzheimer's Disease Acetylcholinesterase Inhibition

3-(Methylsulfanyl)-N-(3-phenoxybenzyl)aniline (molecular formula C₂₀H₁₉NOS, MW 321.4 g/mol) is a meta-substituted secondary diarylamine that combines a 3-phenoxybenzyl N-appendage with a 3-methylsulfanyl (–SCH₃) group on the aniline ring. This substitution pattern creates a dual-functional scaffold: the 3-phenoxybenzyl moiety is a known pharmacophoric element in acetylcholinesterase (AChE) and cholesteryl ester transfer protein (CETP) inhibitors, while the methylsulfanyl group imparts distinct electronic (σₚ ≈ 0.00, resonance-donating) and lipophilic (ΔlogP ≈ +1.6 vs.

Molecular Formula C20H19NOS
Molecular Weight 321.4 g/mol
Cat. No. B6040412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylsulfanyl)-N-(3-phenoxybenzyl)aniline
Molecular FormulaC20H19NOS
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCSC1=CC=CC(=C1)NCC2=CC(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C20H19NOS/c1-23-20-12-6-8-17(14-20)21-15-16-7-5-11-19(13-16)22-18-9-3-2-4-10-18/h2-14,21H,15H2,1H3
InChIKeyHZXYJEWQPPXFQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylsulfanyl)-N-(3-phenoxybenzyl)aniline: Structural Baseline and Procurement Considerations


3-(Methylsulfanyl)-N-(3-phenoxybenzyl)aniline (molecular formula C₂₀H₁₉NOS, MW 321.4 g/mol) is a meta-substituted secondary diarylamine that combines a 3-phenoxybenzyl N-appendage with a 3-methylsulfanyl (–SCH₃) group on the aniline ring . This substitution pattern creates a dual-functional scaffold: the 3-phenoxybenzyl moiety is a known pharmacophoric element in acetylcholinesterase (AChE) and cholesteryl ester transfer protein (CETP) inhibitors, while the methylsulfanyl group imparts distinct electronic (σₚ ≈ 0.00, resonance-donating) and lipophilic (ΔlogP ≈ +1.6 vs. unsubstituted aniline) properties [1]. The compound is primarily sourced as a screening compound or synthetic intermediate for medicinal chemistry and agrochemical research .

Dual-function scaffold Combines 3-phenoxybenzyl pharmacophore with 3-methylsulfanyl electronic/lipophilic modulation
Enzyme inhibitor screening Scaffold relevant to acetylcholinesterase (AChE) and cholesteryl ester transfer protein (CETP) inhibitor programs
Agrochemical intermediate Secondary amine provides handle for amide or urea derivatives in pyrethroid-like insecticide research

Why 3-(Methylsulfanyl)-N-(3-phenoxybenzyl)aniline Cannot Be Replaced by Common In-Class Analogs


The N-(3-phenoxybenzyl)aniline scaffold is not a uniform commodity; substitution on the aniline ring fundamentally alters target engagement, lipophilicity, metabolic stability, and downstream synthetic versatility. The 3-methylsulfanyl group is an electron-donating, moderately lipophilic substituent (Hammett σₘ ≈ 0.15; logP contribution ~+1.6 vs. H) that differs mechanistically from electron-withdrawing alternatives (e.g., –CF₃, –Cl) and is less oxidatively labile than –OCH₃ [1]. Furthermore, the meta-phenoxybenzyl N-substituent is a privileged fragment in AChE and CETP inhibitor programs, and its activity profile is exquisitely sensitive to the electronic character of the aniline ring—simply replacing the 3-SCH₃ group with a different substituent can shift IC₅₀ values by orders of magnitude [2][3]. These factors make generic substitution unreliable for any program where target potency, logP, or metabolic profile is critical.

Electronic character mismatch Replacing 3-SCH₃ with –CF₃, –Cl, or –OCH₃ alters target engagement; IC₅₀ may shift by orders of magnitude in AChE/CETP assays.
Lipophilicity deviation Methylsulfanyl increases logP significantly vs. methoxy or unsubstituted aniline; CNS permeability profile may not transfer.
Metabolic stability not interchangeable S-oxidation kinetics differ from O-demethylation; generic methoxy analogs may exhibit higher clearance, shifting PK profile.

Quantitative Differentiation Evidence: 3-(Methylsulfanyl)-N-(3-phenoxybenzyl)aniline vs. Closest Analogs


Molecular Weight and Scaffold Identity vs. N-(4-Phenoxybenzyl)aniline Benchmark Series

The target compound (C₂₀H₁₉NOS, MW 321.4) incorporates a methylsulfanyl aniline core within the N-(phenoxybenzyl)aniline chemotype. The benchmark N-(4-phenoxybenzyl)aniline series by Srivastava et al. used substituents such as trimethoxybenzene (MW of exemplar compound 42: ~436, IC₅₀ hAChE = 1.32 µM) [1]. The target compound's lower molecular weight (321.4 vs. 436) and distinct 3-SCH₃ group provide a divergent starting point for SAR exploration, potentially offering improved ligand efficiency if potency is retained.

Scaffold Identity
Reported
MW 321.4 g/mol (3-SCH₃ core) vs. benchmark ~436 g/mol
May support ligand efficiency optimization in lead programs.
Structural comparison based on published characterization.
Medicinal Chemistry Alzheimer's Disease Acetylcholinesterase Inhibition

AChE Inhibitory Potential Inferred from N-Benzyl Aniline SAR

N-Benzyl aniline derivatives without the 3-SCH₃ group exhibit AChE IC₅₀ values in the range 182.45–520.21 nM [1]. The 3-methylsulfanyl group is electron-donating (σₘ ≈ 0.15) and may enhance π-stacking interactions with aromatic residues in the AChE active site (e.g., Trp86, Tyr337). While direct IC₅₀ data for the target compound are not yet reported, the scaffold is isosteric with N-benzyl aniline AChE inhibitors, and the 3-SCH₃ substituent is predicted to retain or modestly improve potency relative to unsubstituted analogs based on molecular docking studies [1].

AChE Inhibition Class
Class-level
Class-range: 182–520 nM IC₅₀ (N-benzyl anilines); target not yet tested
Supports AChE inhibitor SAR exploration with 3-SCH₃.
Direct experimental data for target compound not available.
Acetylcholinesterase Carbonic Anhydrase Enzyme Inhibition

Lipophilicity Modulation: Methylthio vs. Methoxy or Unsubstituted Aniline in 3-Phenoxybenzyl Scaffolds

The 3-methylthio group increases the logP of the aniline core by approximately 1.6 units relative to unsubstituted aniline (logP of 3-(methylthio)aniline = 2.57 vs. aniline logP ≈ 0.9) [1]. By comparison, 3-methoxyaniline (logP ≈ 1.2) provides only a ~0.3-unit increase . For the target compound, the predicted logP is estimated at ~5.0–5.5 (based on additive contributions), which positions it in an optimal range for blood-brain barrier penetration (CNS drug logP typically 2–5) while the 3-methoxy analog would be ~1 unit lower, potentially reducing CNS exposure.

Lipophilicity (logP)
Data to verify
3-SCH₃ aniline logP 2.57 vs. aniline 0.9, 3-OCH₃ ~1.2
May influence membrane permeability and CNS exposure.
Target logP estimated 5.0–5.5 based on additive contributions.
Lipophilicity logP Drug-likeness

Metabolic Stability Advantage of Methylsulfanyl Over Methoxy in P450-Mediated Oxidation

Methoxy-substituted anilines are susceptible to cytochrome P450-catalyzed O-demethylation, a major metabolic clearance pathway that limits half-life in vivo. The 3-methylsulfanyl group, in contrast, undergoes S-oxidation to sulfoxide/sulfone metabolites, which occurs at a slower rate than O-demethylation for many substrates [1][2]. Quantitative microsomal stability data for methylthio- vs. methoxy-substituted aromatic amines show that the intrinsic clearance (CLint) of S-CH₃ analogs can be 2- to 5-fold lower than their O-CH₃ counterparts, depending on the specific scaffold [2]. This suggests that the target compound may exhibit improved metabolic stability compared to 3-methoxy-N-(3-phenoxybenzyl)aniline.

Metabolic Stability
Class-level
Estimated 2–5× lower CLint for S-CH₃ vs O-CH₃ (class-level)
May offer a metabolic stability advantage in microsomal assays.
Class-level estimate; target compound not tested.
Metabolic Stability Cytochrome P450 O-Dealkylation

Priority Application Scenarios for 3-(Methylsulfanyl)-N-(3-phenoxybenzyl)aniline Based on Differential Evidence


Lead Optimization for CNS-Penetrant Acetylcholinesterase Inhibitors

The N-(phenoxybenzyl)aniline scaffold is validated as an AChE inhibitory chemotype (IC₅₀ benchmark 1.32 µM for optimized analog) [1]. The target compound's predicted logP of ~5.0–5.5 places it in the CNS-optimal range, while the 3-SCH₃ group offers a metabolic stability advantage over common methoxy analogs. Researchers pursuing multi-target-directed ligands for Alzheimer's disease can use this compound as a starting point for SAR studies combining AChE inhibition with β-amyloid anti-aggregation activity [1].

CETP Inhibitor Scaffold Diversification

3-Phenoxyaniline analogues are critical pharmacophoric elements in picomolar CETP inhibitors (lead compound IC₅₀ = 0.77 nM in buffer, 59 nM in human serum) [2]. The target compound introduces a 3-SCH₃ substitution not present in published CETP inhibitor series, enabling exploration of whether sulfur-containing aniline substituents improve human serum potency or reduce off-target binding relative to the established 3-phenoxy series [2].

Agrochemical Intermediate for Pyrethroid-like Ester Synthesis

The 3-phenoxybenzyl moiety is a well-established substructure in pyrethroid insecticides (e.g., permethrin, cypermethrin), where esterification with various acid chlorides generates insecticidal activity. The target compound's secondary amine functionality provides a unique derivatization handle for amide or urea formation, potentially yielding novel insecticides with altered resistance profiles compared to ester-based pyrethroids [3][4].

Fragment-Based Screening Library Component

With a molecular weight of 321.4 g/mol (within fragment-to-lead space) and a logP of ~5, the compound satisfies Rule-of-3 criteria (MW < 300 desirable; this compound is slightly above but acceptable) for fragment libraries. The 3-SCH₃ group offers a reactive handle for subsequent oxidation to sulfoxide/sulfone, enabling late-stage polarity modulation without resynthesis. This makes the compound a versatile fragment for screening against diverse target classes including kinases, GPCRs, and epigenetic enzymes [5].

Application
Selection Property
Validation Focus
CNS-oriented AChE inhibitor studies
Dual-function scaffold; predicted CNS-range lipophilicity
CNS permeability and enzyme inhibition SAR
CETP inhibitor scaffold diversification
3-SCH₃ substitution for sulfur-specific interactions
Human serum potency and off-target binding profile
Agrochemical intermediate synthesis
Secondary amine handle for amide/urea formation
Insecticidal activity and resistance profile screening
Fragment-based screening library entry
Fragment-like MW with oxidative handle (S→sulfoxide/sulfone)
Screening against kinases, GPCRs, epigenetic targets
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